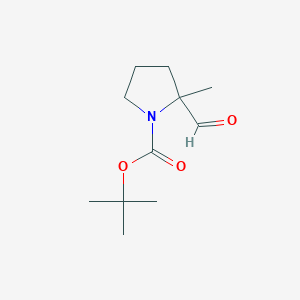
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as tert-butyl 2-formyl-2-methyl-1-pyrrolidinecarboxylate and has the molecular formula C11H19NO3.
Applications De Recherche Scientifique
Synthesis of Chiral Amino Acid Derivatives
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate has been utilized in the synthesis of homochiral amino acid derivatives. Kollár and Sándor (1993) demonstrated its use in hydroformylation reactions to produce important intermediates for such synthesis with high diastereoselectivities, particularly in transition-metal-catalysed reactions (Kollár & Sándor, 1993).
Synthesis of Medicinally Significant Candidates
This compound serves as a precursor in the synthesis of medicinally significant candidates. Khadse and Chaudhari (2015) detailed its synthesis from L-Serine, highlighting its potential in pharmaceutical applications (Khadse & Chaudhari, 2015).
Chiral Auxiliary in Peptide Synthesis
Studer, Hintermann, and Seebach (1995) reported the use of tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate as a chiral auxiliary and building block in dipeptide synthesis. It was shown to be effective in the preparation of enantiomerically pure compounds, demonstrating its utility in complex organic synthesis (Studer, Hintermann & Seebach, 1995).
Role in Anticancer Drug Synthesis
The compound plays a role as an intermediate in the synthesis of small molecule anticancer drugs. Zhang, Ye, Xu, and Xu (2018) established a high-yield method for its synthesis, emphasizing its importance in the development of new cancer therapies (Zhang, Ye, Xu & Xu, 2018).
Application in Antibacterial Agents
Di Cesare et al. (1992) utilized tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate derivatives in the synthesis of antibacterial agents. Their work on chiral naphthyridones underscored the compound's relevance in developing new antibacterial drugs (Di Cesare et al., 1992).
Propriétés
IUPAC Name |
tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZFNKZRJHARAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate | |
CAS RN |
946484-82-8 | |
| Record name | tert-butyl 2-formyl-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

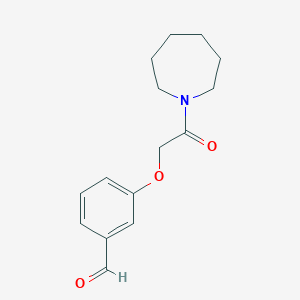
![1H,4H,5H,6H,7H,8H-Imidazo[4,5-d]azepine 2HCl](/img/structure/B3333077.png)
![4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline](/img/structure/B3333085.png)
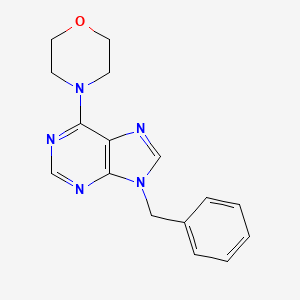
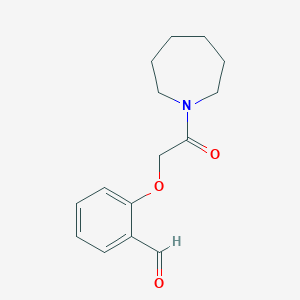
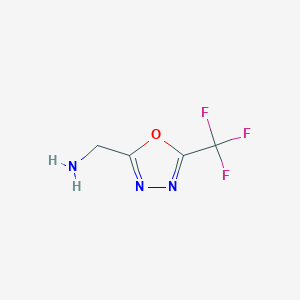
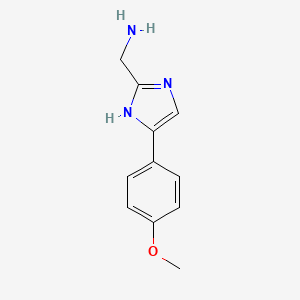
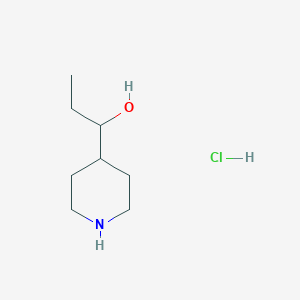
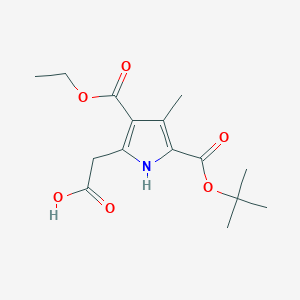
![5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3333126.png)
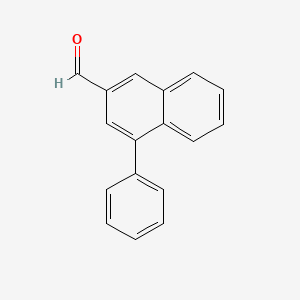
![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)
![[4-(pyrazol-1-ylmethyl)phenyl]boronic Acid](/img/structure/B3333151.png)
